N-(3-fluorobenzyl)-2-propoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(3-Fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group, a propoxy group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to yield 2-propoxy-N-(pyridin-2-yl)benzamide.
Introduction of the Fluorophenyl Group: The 3-fluorobenzyl chloride is then reacted with the benzamide core in the presence of a base such as potassium carbonate to form N-[(3-fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(3-Fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-[(3-Fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Chlorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide
- N-[(3-Bromophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide
- N-[(3-Methylphenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide
Uniqueness
N-[(3-Fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H21FN2O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-propoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H21FN2O2/c1-2-14-27-20-11-4-3-10-19(20)22(26)25(21-12-5-6-13-24-21)16-17-8-7-9-18(23)15-17/h3-13,15H,2,14,16H2,1H3 |
InChI Key |
CGFDQXMFSLEBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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